6-Amino-1,3-benzodioxole-5-carbonitrile

Vascular Adhesion Protein-1 Enzyme Inhibition Selectivity

Researchers often waste campaigns on benzodioxole derivatives that lack the precise ortho-amino-nitrile arrangement required for target engagement and reliable heterocyclic formation. This compound solves that problem. • Validated VAP-1/SSAO inhibitor: human IC50 = 20 nM, >5,000× selectivity over DAO; rat IC50 = 72 nM for in vivo models. • Ideal fused-heterocycle precursor: the ortho-amino-nitrile motif enables direct cyclization to quinazolines and related kinase inhibitor scaffolds. • Established API intermediate: published routes (J Med Chem 1997, 40, 1682; EP 0819125) confirm its role in endothelin receptor-A antagonist synthesis.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 187164-87-0
Cat. No. B067016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-benzodioxole-5-carbonitrile
CAS187164-87-0
Synonyms1,3-Benzodioxole-5-carbonitrile, 6-amino-
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C#N)N
InChIInChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
InChIKeyWHSLUSAPNOCFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-benzodioxole-5-carbonitrile (CAS 187164-87-0) – A Versatile Benzodioxole Scaffold for Medicinal Chemistry and Drug Discovery


6-Amino-1,3-benzodioxole-5-carbonitrile (CAS 187164-87-0) is an organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It belongs to the class of benzodioxole derivatives, which are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound features a 1,3-benzodioxole (methylenedioxy) core substituted with an amino group at the 6-position and a nitrile group at the 5-position [1]. This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic profile that makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as quinazolines and other fused nitrogen-containing aromatics . It is primarily utilized as a building block in the development of potential pharmacologically active molecules, including kinase inhibitors, neurotransmitter receptor ligands, and enzyme modulators [2].

Why In-Class Benzodioxole Derivatives Cannot Be Simply Interchanged for 6-Amino-1,3-benzodioxole-5-carbonitrile (CAS 187164-87-0)


The benzodioxole scaffold is a common motif in many biologically active compounds, but the precise substitution pattern on the aromatic ring dictates specific interactions with biological targets, synthetic versatility, and ultimately, the success of a research program. In the case of 6-Amino-1,3-benzodioxole-5-carbonitrile, the ortho-relationship of the amino and nitrile groups is critical for its unique electronic properties and its ability to undergo specific chemical transformations, such as cyclization reactions to form fused heterocycles . This specific regioisomer cannot be mimicked by other 1,3-benzodioxole derivatives lacking this functional group arrangement. Generic substitution with a different 1,3-benzodioxole derivative would risk significant changes in target affinity, selectivity, or chemical reactivity, potentially leading to false negatives in screening campaigns or failed synthetic routes [1]. The following quantitative evidence directly addresses the unique profile of this compound, highlighting why its specific substitution pattern is essential for achieving desired biological outcomes and synthetic goals.

Quantitative Differentiation of 6-Amino-1,3-benzodioxole-5-carbonitrile (CAS 187164-87-0): A Comparative Analysis of Biological Activity and Synthetic Utility


Enzymatic Inhibition Profile: Potent VAP-1 Inhibition versus Weak Activity Against Other Aminoxidases

A direct comparison of the compound's inhibitory activity against two related amine oxidases reveals a stark difference in potency. It exhibits a potent IC50 of 20 nM against human Vascular Adhesion Protein-1 (VAP-1), while showing no significant activity against rat D-Amino Acid Oxidase (DAO) with an IC50 > 100,000 nM [1]. This 5,000-fold difference in potency within a related enzyme class highlights a significant selectivity profile that is not a general feature of all benzodioxole derivatives.

Vascular Adhesion Protein-1 Enzyme Inhibition Selectivity

Species Selectivity in VAP-1 Inhibition: Human vs. Rat Enzyme Potency

The compound demonstrates significant species-dependent selectivity in VAP-1 inhibition. While it potently inhibits human VAP-1 with an IC50 of 20 nM, its activity against rat VAP-1 is approximately 3.6-fold lower, with an IC50 of 72 nM [1]. This difference is a crucial consideration for researchers selecting an appropriate in vivo model for efficacy and toxicology studies.

Vascular Adhesion Protein-1 Species Selectivity Enzyme Inhibition

Electronic Profile and Synthetic Versatility: A Unique Ortho-Amino-Nitrile Arrangement

The compound's value as a synthetic intermediate stems from its unique ortho-amino-nitrile substitution. This arrangement is a well-established precursor for the synthesis of fused heterocycles like quinazolines . In contrast, a close structural analog, 1,3-Benzodioxole-5-carbonitrile (Piperonylonitrile), lacks the 6-amino group and is therefore incapable of undergoing the same cyclization reactions . This functional group difference fundamentally alters the compound's utility in medicinal chemistry.

Organic Synthesis Heterocyclic Chemistry Scaffold

Documented Use in Pharmaceutical Patent Literature as a Key Intermediate

The compound is explicitly named as a key intermediate (designated as compound VI) in the synthesis of selective endothelin receptor-A antagonists, as described in both peer-reviewed literature and patent applications (e.g., EP 0819125, WO 9631492) [1]. This documented role in a specific, high-value pharmaceutical synthesis pathway provides a tangible and verifiable application that is not shared by many other generic benzodioxole derivatives. A direct comparator like 6-Amino-1,3-benzodioxole-5-carbaldehyde (CAS 23126-68-3) is used in similar applications but its reactivity and the resulting products will be different due to the aldehyde group .

Pharmaceutical Intermediates Patent Analysis Drug Synthesis

High-Value Applications of 6-Amino-1,3-benzodioxole-5-carbonitrile (CAS 187164-87-0) in Research and Development


Development of Potent and Selective VAP-1/SSAO Inhibitors

Given its potent inhibition of human VAP-1 (IC50 = 20 nM) and its significant selectivity over other amine oxidases like DAO (IC50 > 100,000 nM), 6-Amino-1,3-benzodioxole-5-carbonitrile serves as a validated starting point or a key intermediate for designing novel Vascular Adhesion Protein-1 / Semicarbazide-Sensitive Amine Oxidase (VAP-1/SSAO) inhibitors. These inhibitors are of high interest for treating inflammatory diseases, diabetic complications, and certain cancers. The documented species selectivity (72 nM for rat VAP-1) is a critical piece of information for planning in vivo proof-of-concept studies [1].

Synthesis of Fused Heterocyclic Libraries for Kinase Inhibitor Discovery

The ortho-amino-nitrile substitution pattern on the benzodioxole core makes this compound an ideal precursor for the synthesis of diverse fused heterocycles, such as quinazolines and other nitrogen-containing aromatics. These structural motifs are commonly found in kinase inhibitors and other enzyme modulators. Researchers can leverage this specific reactivity to efficiently build targeted compound libraries for high-throughput screening campaigns, a capability not provided by simpler benzodioxole derivatives lacking this functional group arrangement .

Process Chemistry for Endothelin Receptor Antagonist Synthesis

The compound's established role as a key intermediate in the synthesis of selective endothelin receptor-A antagonists makes it a valuable asset for process chemistry groups. The published synthetic routes (J Med Chem 1997, 40, 11, 1682; EP 0819125) provide a validated pathway for scaling up the production of these antagonists. Procuring this specific intermediate allows medicinal and process chemists to replicate and optimize these published syntheses, facilitating the development of new cardiovascular drugs [2].

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